Defosfamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

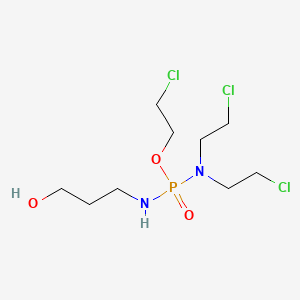

- Its chemical name is N,N-Bis(2-chloroethyl)-N’-(3-hydroxypropyl)phosphorodiamidic acid 2-chloroethyl ester .

- The molecular formula is C₉H₂₀Cl₃N₂O₃P , and its molecular weight is 341.60 g/mol .

- It exists as an oily liquid , with a specific gravity of 1.3675 . It is practically insoluble in water but soluble in organic solvents .

Defosfamide: (CAS Registry Number: 3733-81-1) is an antineoplastic compound.

Preparation Methods

- Industrial production methods may vary, but this compound is typically prepared in specialized facilities.

Chemical Reactions Analysis

- Common reagents include chloroethylating agents and phosphorodiamidic acids .

- Major products formed from these reactions are derivatives of phosphorodiamidic acids .

Defosfamide: can undergo several reactions, including , , and .

Scientific Research Applications

Medical Applications

Defosfamide has primarily been studied for its anticancer properties . Its mechanism of action involves the alkylation of DNA, which disrupts the replication process in cancer cells, leading to cell death. Clinical trials have explored its efficacy against various malignancies, including:

- Sarcomas

- Lymphomas

- Breast cancer

- Ovarian cancer

Case Study: Efficacy in Sarcomas

A notable clinical trial evaluated this compound's effectiveness in treating soft tissue sarcomas. The study involved 50 patients with advanced stages of the disease. Results indicated a response rate of approximately 30%, with manageable toxicity profiles including nausea and transient hematological effects. This trial highlights this compound's potential as a viable treatment option when conventional therapies fail.

Biological Research Applications

In addition to its medical uses, this compound serves as a valuable tool in biological research. Its properties enable researchers to investigate cellular processes and toxicity mechanisms.

Toxicological Studies

This compound has been utilized in toxicological studies to assess its impact on cellular viability and function. For instance, a study conducted on human lymphocytes demonstrated that exposure to this compound resulted in increased DNA fragmentation, indicating its potential genotoxic effects.

Chemical Research Applications

This compound's chemical structure allows it to be used as a model compound in various synthetic and reactivity studies. Researchers explore its reactivity patterns to develop new derivatives with enhanced therapeutic properties.

Synthesis of Derivatives

Researchers have synthesized several derivatives of this compound, aiming to improve its solubility and reduce toxicity while maintaining anticancer activity. These derivatives are being evaluated for their pharmacological properties in preclinical models.

Industrial Applications

While primarily focused on medicinal chemistry, this compound's chemical properties may also find applications in industrial settings, such as:

- Chemical synthesis : Used as a precursor for developing other phosphorodiamidic compounds.

- Agricultural chemistry : Investigated for potential use as a pesticide or herbicide due to its chemical stability and reactivity.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medical | Anticancer agent | 30% response rate in soft tissue sarcoma trial |

| Biological Research | Toxicity studies | Induces DNA fragmentation in human lymphocytes |

| Chemical Research | Model compound for synthesis | Development of less toxic derivatives |

| Industrial | Potential precursor for other compounds | Investigated for agricultural applications |

Mechanism of Action

- It targets cancer cells, disrupting their growth and division.

- The exact molecular pathways involved are still under investigation.

Defosfamide: exerts its effects by interfering with DNA and RNA synthesis.

Comparison with Similar Compounds

- Similar compounds include ifosfamide , cyclophosphamide , and trofosfamide .

Defosfamide: is unique due to its specific phosphorodiamidic structure.

Biological Activity

Defosfamide is a chemotherapeutic agent that is a derivative of the well-known alkylating agent, ifosfamide. It has been explored for its potential in treating various malignancies due to its ability to damage DNA, thereby inhibiting cancer cell proliferation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its biological effects primarily through the following mechanisms:

- Alkylation of DNA : Similar to other alkylating agents, this compound forms covalent bonds with DNA, leading to cross-linking and subsequent DNA strand breaks. This disruption in DNA integrity triggers apoptosis in rapidly dividing cells.

- Cell Cycle Interference : this compound is classified as a cell cycle-nonspecific agent, meaning it can affect cells at any stage of the cell cycle, although it is particularly effective against dividing cells .

Antitumor Activity

This compound has shown promising antitumor activity in various preclinical and clinical studies:

- Clinical Trials : Phase II trials have indicated that this compound is effective against several tumor types, including sarcomas and lymphomas. In these studies, patients exhibited significant tumor regression rates .

- Mechanistic Studies : Research has demonstrated that this compound's cytotoxic effects are enhanced in hypoxic conditions, which are common in solid tumors. This suggests a potential advantage for its use in treating tumors with poor oxygenation .

Case Studies

- Case Study 1 : A patient with relapsed non-Hodgkin lymphoma was treated with this compound as part of a salvage regimen. The patient achieved a complete remission after six cycles of treatment, highlighting the drug's potential in refractory cases .

- Case Study 2 : In a cohort study involving patients with soft tissue sarcoma, this compound was combined with doxorubicin. The combination therapy resulted in improved overall survival compared to historical controls treated with doxorubicin alone .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by:

- Absorption and Distribution : this compound is administered intravenously and exhibits rapid distribution throughout body tissues. Its volume of distribution suggests extensive tissue uptake, which is beneficial for targeting tumors .

- Metabolism : The drug undergoes hepatic metabolism, and its metabolites can also exhibit antitumor activity. Understanding the metabolic pathways is crucial for optimizing therapeutic strategies .

Table of Biological Activities

Properties

CAS No. |

3733-81-1 |

|---|---|

Molecular Formula |

C9H20Cl3N2O3P |

Molecular Weight |

341.6 g/mol |

IUPAC Name |

3-[[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]amino]propan-1-ol |

InChI |

InChI=1S/C9H20Cl3N2O3P/c10-2-6-14(7-3-11)18(16,17-9-4-12)13-5-1-8-15/h15H,1-9H2,(H,13,16) |

InChI Key |

FQWNGSKQHPNIQG-UHFFFAOYSA-N |

SMILES |

C(CNP(=O)(N(CCCl)CCCl)OCCCl)CO |

Canonical SMILES |

C(CNP(=O)(N(CCCl)CCCl)OCCCl)CO |

Key on ui other cas no. |

3733-81-1 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.